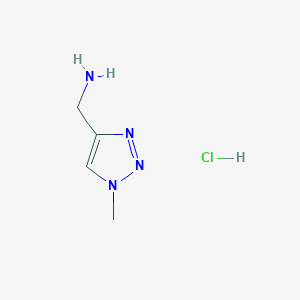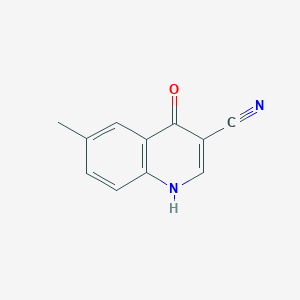
2,5-二甲基氢醌
描述
2,5-Dimethylhydroquinone is a chemical substance with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is widely employed in the synthesis of antioxidative agents in the pharmaceutical industry . Through comprehensive research, its promising medicinal properties have been investigated for potential applications in the treatment of diverse medical conditions such as cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2,5-dimethylhydroquinone can be achieved from 2,5-Dimethylphenol . An efficient and green process of catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ) on Pd/C catalyst using the LBA (a commercial mixed solvent) as solvent has also been described .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylhydroquinone consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Studies have shown that 2,5-Dimethylhydroquinone reacts with 1,4-benzoquinone vapour . The reaction is initiated at nucleation sites on reactive faces and both quinone and hydroquinone molecules migrate during the reaction .Physical And Chemical Properties Analysis
2,5-Dimethylhydroquinone has a molecular weight of 138.16 . More detailed physical and chemical properties could not be found in the search results.科学研究应用
电化学应用
- 电化学氧化: 2,5-二甲基氢醌因其在各种环境中的电化学氧化而受到研究。它参与高原子经济性的电化学合成,展示了其在环保方法中的潜力 (Hosseiny Davarani 等人,2006)。
晶体学和固态反应性
- 晶体结构和固态反应: 对 2,5-二甲基氢醌的研究包括确定其晶体结构和研究其在固态中的反应。这项研究提供了对该化合物的结构和反应性质的见解 (Pennington 等人,1986)。
衍生物和化合物的合成
- 吩嗪衍生物的合成: 该化合物用于吩嗪衍生物的合成,表明其在创建复杂有机结构中的用途 (Davarani 等人,2008)。
- 新型产品的生产: 它的衍生物已被研究用于通过电化学合成形成苯并呋喃衍生物,展示了其在化学生产中的多功能性 (Makarem 等人,2009)。
化学制备和生化研究
- 酸的化学制备: 2,5-二甲基氢醌在化学制备均苯二酚酸(代谢中的重要中间体)中至关重要 (Abbott 和 Smith,1949)。
- 生化反应性研究: 已经对 2,5-二甲基氢醌的衍生物对氨基酸的反应性进行了研究,这对于理解过敏性接触性皮炎机制很重要 (Eilstein 等人,2007)。
光物理性质和应用
- 固态配合物: 研究与其他多甲基化合物的固态配合物的形成提供了对其光物理性质的见解 (Patil 等人,1984)。
- 百里酚衍生物的合成: 2,5-二甲基氢醌已用于百里酚衍生物的合成,分析了其潜在的抗氧化剂和其他治疗活性 (Ulfa 等人,2017)。
作用机制
Hydroquinone lightens epidermal, but not dermal, pigmentation by reducing the production of new melanin. It achieves this through the reversible inhibition of tyrosinase, an enzyme involved in converting L3,4-diphenylalanine to the skin pigment melanin, and selective damage to melanocytes and melanosomes .
安全和危害
When handling 2,5-Dimethylhydroquinone, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact, wash off immediately with plenty of water .
属性
IUPAC Name |
2,5-dimethylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPASWZHHWPVSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210479 | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylhydroquinone | |
CAS RN |
615-90-7 | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3M8O9X4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














